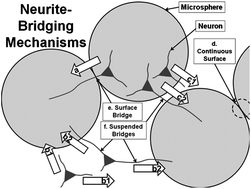Mechanisms and promotion of 3D neurite bridging between PHBV microspheres in a microsphere–hydrogel hybrid scaffold†
Soft Matter Pub Date: 2011-10-19 DOI: 10.1039/C1SM06473H
Abstract
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) microspheres have been previously found to support the proliferation and differentiation of a variety of neuronal cells; however, to establish functional neural networks and tissue integration, the cells on the microspheres have to be connected. It was found that neurites bridged the microspheres but these connections were fragile. Thus, the neurons on PHBV microspheres (neuron–microspheres) were encapsulated in a laminin–collagen hydrogel to promote and protect the bridging formations. Bridges were found across the continuous surface between microspheres in contact (surface bridges), and in the gel space between microspheres (suspended bridges). This neuron–microsphere–hydrogel construct increased the proportion of bridge-forming neurites by 31% as compared to neuron–microspheres alone. Furthermore, the neuron–microsphere–hydrogel was found to increase the proportion of suspended bridges by 3.5 times. The surface bridges were subsequently verified to form from neurites extending across continuous surfaces, and thus packing microspheres closer to generate more continuous surfaces increased surface bridging by 70%. However, seeding cells into the gel space did not increase the proportion of suspended bridges but this still increased the overall proportion of bridges by 21%. Images of neurites in the gel space suggested that suspended bridges could have formed instead from neurites extending out of microsphere surfaces into the gel space. This is the first study to focus on neurite bridging and microspheres as scaffolds supported by hydrogel. Furthermore, a novel neurite guidance cue was found in the form of continuous surfaces.

Recommended Literature
- [1] Attitudes and beliefs of French consumers towards innovative food products that mix dairy and plant-based components
- [2] Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes†
- [3] Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy†
- [4] Attenuating a metal–oxygen bond of a double perovskite oxide via anion doping to enhance its catalytic activity for the oxygen reduction reaction†
- [5] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [6] Can a Programmable Phase Plate Serve as an Aberration Corrector in the Transmission Electron Microscope (TEM)?
- [7] Building addressable libraries: a site-selective click-reaction strategy for rapidly assembling mass spectrometry cleavable linkers†
- [8] Caffeine in hot drinks elicits cephalic phase responses involving cardiac activity†‡§
- [9] Carbon nanospikes grown on metal wires as microelectrode sensors for dopamine†
- [10] Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepan-4,6-dicarboxylates

Journal Name:Soft Matter
research_products
-
CAS no.: 15790-91-7









